

# Spectroscopic and Synthetic Profile of O-benzyl-L-serine: A Technical Overview

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Compound of Interest		
Compound Name:	D-Alanyl-O-benzyl-L-serine	
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A note on the requested compound: Publicly available spectroscopic data for the dipeptide **D-Alanyl-O-benzyl-L-serine** is limited. This technical guide therefore focuses on the closely related and synthetically important precursor, O-benzyl-L-serine. The data and protocols provided herein serve as a foundational reference for researchers working with benzyl-protected serine derivatives in peptide synthesis and drug development.

This document provides a comprehensive summary of the spectroscopic characteristics of Obenzyl-L-serine, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data. Detailed experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data are also presented.

# Spectroscopic Data for O-benzyl-(DL)-serine

The following tables summarize the key spectroscopic data for O-benzyl-(DL)-serine. The spectral data for the pure L-enantiomer is expected to be identical.

# Table 1: <sup>1</sup>H NMR Spectroscopic Data for O-benzyl-(DL)serine



Chemical Shift (ppm)	Multiplicity	Assignment
7.47	Singlet	Aromatic Protons (Ar-H)
7.46	Singlet	Aromatic Protons (Ar-H)
7.44	Singlet	Aromatic Protons (Ar-H)
4.628	Singlet	Benzyl CH2 (Ar-CH2)
3.93	Singlet	α-CH and β-CH <sub>2</sub>

Solvent: D<sub>2</sub>O, Spectrometer Frequency: 400 MHz[1]

Table 2: <sup>13</sup>C NMR Spectroscopic Data for O-benzyl-(DL)-

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Chemical Shift (ppm)	Assignment
172.43	Carboxyl Carbon (C=O)
138.12	Aromatic C (quaternary)
129.57	Aromatic CH
129.08	Aromatic CH
73.86	Benzyl CH2 (Ar-CH2)
68.81	β-Carbon (Serine side chain)
55.62	α-Carbon (Serine)

Solvent:  $D_2O[1]$ 

# Table 3: Infrared (IR) Spectroscopy Data for O-benzyl-(DL)-serine



Wavenumber (cm <sup>-1</sup> )	Assignment
~3400	O-H stretch (Carboxylic Acid)
~3000	N-H stretch (Amine)
~2900	C-H stretch (Aliphatic)
~1700	C=O stretch (Carboxylic Acid)
~1600	N-H bend (Amine)
~1100	C-O stretch (Ether)

Sample Preparation: KBr disc[1]

## **Experimental Protocols**

The following sections detail the methodologies for the synthesis of O-benzyl-L-serine and the acquisition of its spectroscopic data.

### **Synthesis of O-benzyl-L-serine**

This protocol describes a common method for the synthesis of O-benzyl-L-serine, which involves the protection of the amino group, benzylation of the hydroxyl group, and subsequent deprotection of the amino group.[2][3][4]

- · N-protection of L-serine:
  - Dissolve L-serine in a 1M NaOH aqueous solution and 1,4-dioxane.
  - Cool the solution to 0°C and slowly add di-tert-butyl dicarbonate (Boc-anhydride).[3]
  - Allow the mixture to warm to room temperature and stir for 24 hours.
  - Work up the reaction mixture by removing the 1,4-dioxane, washing with ether, acidifying the aqueous layer, and extracting the product (N-Boc-L-serine) with ethyl acetate.[3]
- O-benzylation of N-Boc-L-serine:



- Dissolve the N-Boc-L-serine in anhydrous DMF.
- Cool the solution to 0°C under an inert atmosphere (e.g., argon).
- Add sodium hydride (NaH) portion-wise, followed by the addition of benzyl bromide.
- Stir the reaction mixture at room temperature until completion (monitored by TLC).
- Quench the reaction with water and extract the product (N-Boc-O-benzyl-L-serine) with an organic solvent.
- N-deprotection to yield O-benzyl-L-serine:
  - Dissolve the N-Boc-O-benzyl-L-serine in dichloromethane (DCM).[2][3]
  - Add trifluoroacetic acid (TFA) and stir the mixture at room temperature for approximately 2 hours.[2][3]
  - Remove the solvents under reduced pressure.[3]
  - Purify the resulting residue by decantation with diethyl ether to yield O-benzyl-L-serine as a white solid.[3]

## **Spectroscopic Analysis Protocols**

The following are general protocols for obtaining the spectroscopic data presented above.

<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., D<sub>2</sub>O, CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). Transfer the solution to an NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.



- <sup>13</sup>C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of <sup>13</sup>C, a larger number of scans and a longer acquisition time are typically required compared to <sup>1</sup>H NMR.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to a standard (e.g., TMS or the residual solvent peak).

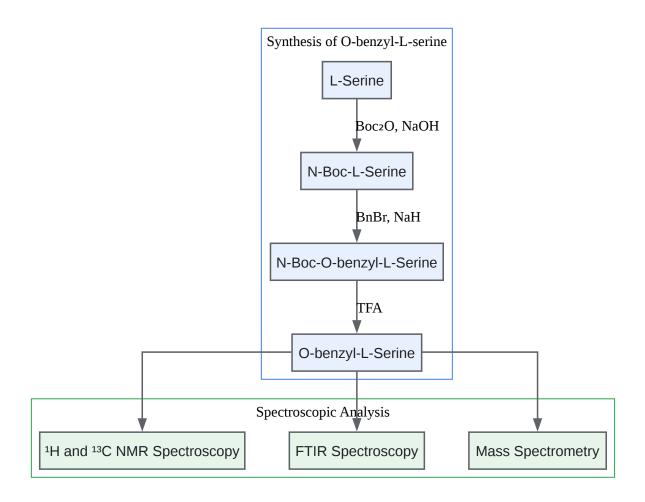
Infrared (IR) Spectroscopy:

- Sample Preparation (KBr Pellet):
  - Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar.
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and record the sample spectrum.
  - The final spectrum is the ratio of the sample spectrum to the background spectrum,
    typically displayed as percent transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

# **Workflow Diagram**

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of O-benzyl-L-serine.





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Caption: Synthesis and Spectroscopic Analysis Workflow for O-benzyl-L-serine.

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